PI-540
Description
Structure
3D Structure
Properties
CAS No. |
885616-78-4 |
|---|---|
Molecular Formula |
C22H27N5O2S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[6-[(4-methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C22H27N5O2S/c1-25-5-7-26(8-6-25)15-18-14-19-20(30-18)22(27-9-11-29-12-10-27)24-21(23-19)16-3-2-4-17(28)13-16/h2-4,13-14,28H,5-12,15H2,1H3 |
InChI Key |
OKWPNODGKOTLAT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PI 540 PI-540 PI540 cpd |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PI-540
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PI-540, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The information presented herein is compiled from preclinical research and is intended to serve as a detailed resource for professionals in the fields of oncology, cell signaling, and drug discovery.
Core Mechanism of Action
This compound is a bicyclic thienopyrimidine derivative that exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention.
This compound functions as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation and activation results in the modulation of a multitude of downstream targets, ultimately leading to reduced cell proliferation and tumor growth.
In addition to its potent inhibition of Class I PI3Ks, this compound also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK), albeit at higher concentrations. This broader kinase inhibition profile may contribute to its overall anti-neoplastic activity.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| PI3K p110α | 10 |
| PI3K p110β | 3510 |
| PI3K p110δ | 410 |
| PI3K p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |
| U87MG | Glioblastoma | Negative | <1 |
| IGROV-1 | Ovarian | Wild-Type | <1 |
GI50 represents the concentration of this compound required to inhibit cell growth by 50% following continuous exposure.
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action of this compound within the PI3K/AKT/mTOR signaling cascade.
Caption: this compound inhibits PI3K, blocking PIP3 production and subsequent AKT and mTORC1 signaling.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and the information provided in the primary literature.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of an inhibitor against a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer.
-
Reconstitute purified recombinant PI3K isoforms, mTOR, or DNA-PK in the appropriate kinase buffer.
-
Prepare the lipid substrate (e.g., PIP2) vesicles by sonication in kinase buffer.
-
Prepare a solution of ATP at the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the purified kinase to each well.
-
Add the lipid substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Detect the amount of product (PIP3) or the depletion of ATP using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., U87MG, IGROV-1) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
-
MTT Staining and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of AKT, a key downstream effector of PI3K.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., U87MG) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated AKT signal to the total AKT or housekeeping protein signal.
-
Conclusion
This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway with demonstrated anti-proliferative activity in preclinical cancer models. Its well-defined mechanism of action, centered on the inhibition of Class I PI3Ks, provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working to further elucidate the biological effects of this compound and similar targeted therapies.
References
In-Depth Technical Guide to the Biological Activity and Function of PI-540
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-540 is a potent, orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in human cancers. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, inhibitory potency against various kinases, and its anti-tumor effects in preclinical models. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating novel cancer therapeutics.
Introduction
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a bicyclic thienopyrimidine derivative, has emerged as a significant tool compound and potential therapeutic agent due to its potent and relatively selective inhibition of Class I PI3K isoforms. This guide summarizes the key biological and functional characteristics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action and Kinase Inhibition Profile
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Class I PI3K isoforms. Its inhibitory activity extends to other related kinases, notably the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).
Data Presentation: Kinase Inhibitory Activity of this compound
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against key kinases in the PI3K pathway.
| Target Kinase | IC50 (nM) |
| PI3K p110α | 10[1] |
| PI3K p110β | 3510[1] |
| PI3K p110δ | 410[1] |
| PI3K p110γ | 33110[1] |
| mTOR | 61[1] |
| DNA-PK | 525[1] |
In Vitro Anti-Proliferative Activity
The inhibitory action of this compound on the PI3K pathway translates to potent anti-proliferative effects in various cancer cell lines, particularly those with a dependency on this signaling cascade.
Data Presentation: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
A comprehensive table of IC50 values for this compound across a panel of human cancer cell lines is not currently available in the public domain. Further experimental studies are required to fully characterize its anti-proliferative profile.
In Vivo Anti-Tumor Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. Its efficacy is particularly notable in tumors with genetic alterations that lead to the hyperactivation of the PI3K pathway, such as PTEN loss.
Data Presentation: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| Athymic Nude Mice | U87MG Glioblastoma Xenograft | This compound | 50 mg/kg, b.i.d., i.p. | 66% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its biological activity.
References
A Note on PI-540: Initial research indicates that this compound is a potent, orally active inhibitor of Phosphoinositide 3-kinase (PI3K), not a direct proteasome inhibitor.[1][2] It belongs to a class of bicyclic thienopyrimidine derivatives and shows inhibitory activity against various PI3K isoforms as well as mTOR and DNA-PK.[1] While the PI3K pathway can influence protein degradation processes, this guide will focus on direct proteasome inhibitors to align with the core topic request. It is possible the query intended to reference a similarly named compound, PI-1840, which is a known proteasome inhibitor. This guide will proceed with a detailed examination of proteasome inhibitors, with a focus on PI-1840 as a relevant example.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a key role in homeostasis, cell cycle regulation, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex. Its inhibition has emerged as a significant therapeutic strategy in oncology, particularly for hematologic malignancies.[3][4][5] Cancer cells, with their high rates of proliferation and protein turnover, are often more sensitive to the pro-apoptotic effects of proteasome inhibition than normal cells.
Proteasome inhibitors (PIs) disrupt the normal function of the proteasome, leading to an accumulation of ubiquitinated proteins. This triggers a cascade of cellular events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Several PIs have been approved for clinical use, including bortezomib, carfilzomib, and ixazomib.[3][6] This guide will delve into the technical aspects of a specific non-covalent proteasome inhibitor, PI-1840.
PI-1840: A Non-covalent Proteasome Inhibitor
PI-1840 is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.[7][8][9] Unlike covalent inhibitors that form a stable bond with the proteasome, PI-1840's reversible binding may offer a different safety and efficacy profile.
Mechanism of Action
PI-1840 selectively targets the β5 subunit of the 20S proteasome, which is responsible for its chymotrypsin-like activity. This inhibition leads to the accumulation of key proteasome substrates such as p27, Bax, and IκB-α.[7][9][10] The buildup of these regulatory proteins disrupts critical cellular signaling pathways, including those involved in cell cycle progression and apoptosis, ultimately leading to cancer cell death.
Quantitative Data
The following tables summarize the key quantitative data for PI-1840.
Table 1: Inhibitory Activity of PI-1840 against Proteasome Subunits
| Proteasome Subunit Activity | IC50 Value |
| Chymotrypsin-like (CT-L) | 27 ± 0.14 nM |
| Trypsin-like (T-L) | >100 µM |
| Peptidylglutamyl peptide hydrolyzing (PGPH) | >100 µM |
Data sourced from Kazi, A. et al. (2014).[7][8][9]
Table 2: Selectivity of PI-1840 for Constitutive Proteasome vs. Immunoproteasome
| Proteasome Type | Selectivity |
| Constitutive Proteasome | >100-fold more selective |
| Immunoproteasome |
Data sourced from Kazi, A. et al. (2014).[7][8][9]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize PI-1840.
Proteasome Activity Assay
Objective: To determine the inhibitory activity (IC50) of PI-1840 against the different catalytic subunits of the proteasome.
Methodology:
-
Purified 20S rabbit proteasome is used as the enzyme source.
-
Fluorogenic peptide substrates specific for each catalytic activity are utilized:
-
CT-L: Suc-LLVY-AMC
-
T-L: Boc-LRR-AMC
-
PGPH: Z-LLE-AMC
-
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of PI-1840 are pre-incubated with the 20S proteasome in assay buffer.
-
The reaction is initiated by the addition of the specific fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths appropriate for AMC).
-
The rate of substrate hydrolysis is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of PI-1840 on the viability of cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., MDA-MB-468 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of PI-1840 for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For the MTT assay, the formazan (B1609692) product is solubilized, and the absorbance is measured at 570 nm.
-
For the CellTiter-Glo® assay, luminescence is measured, which is proportional to the amount of ATP present.
-
The percentage of viable cells is calculated relative to vehicle-treated control cells.
-
IC50 values for cell viability are determined as described for the proteasome activity assay.
Western Blot Analysis for Proteasome Substrate Accumulation
Objective: To confirm the inhibition of proteasome activity in intact cells by observing the accumulation of known proteasome substrates.
Methodology:
-
Cancer cells are treated with PI-1840 or a vehicle control for a specified time.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with primary antibodies specific for proteasome substrates (e.g., p27, Bax, IκB-α) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry analysis can be performed to quantify the changes in protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PI-1840 and a typical experimental workflow.
Caption: Mechanism of action of PI-1840.
Caption: A typical in vitro experimental workflow for evaluating PI-1840.
The Interplay between PI3K Inhibition and the Proteasome
While this compound is a PI3K inhibitor, it's worth noting that the PI3K/AKT/mTOR pathway can influence proteasome activity and protein degradation. For instance, AKT can phosphorylate and regulate the stability of various proteins, thereby intersecting with the ubiquitin-proteasome system. Recent studies have shown that inhibition of PI3K can lead to increased proteasomal degradation of certain proteins, such as the CDK inhibitor p21, which can induce apoptosis in senescent tumor cells.[11] This highlights the complex interplay between different cellular signaling pathways and the potential for synergistic effects when targeting both PI3K and the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]
- 3. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors in multiple myeloma: 10 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. Multiple Myeloma: Proteasome Inhibitors Treatment [webmd.com]
- 7. Discovery of PI-1840, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Combined inhibition of class 1-PI3K-alpha and delta isoforms causes senolysis by inducing p21WAF1/CIP1 proteasomal degradation in senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PI-540 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent, orally active small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in human cancers. This guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a bicyclic thienopyrimidine derivative that functions as a dual inhibitor of Class I PI3K isoforms and the mammalian target of rapamycin (B549165) (mTOR). By targeting these key kinases, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and motility.[1] Its inhibitory activity extends to the DNA-dependent protein kinase (DNA-PK), a component of the DNA damage response.
Signaling Pathway Inhibition
The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and proliferation. This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K and mTOR, thereby abrogating this signaling cascade.
References
PI-540: A Technical Guide to Its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, stability, and core signaling pathway of PI-540, a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K). The information is intended to support researchers and professionals in drug development in their understanding and application of this compound.
Core Properties of this compound
This compound is a small molecule inhibitor with the chemical formula C₂₂H₂₇N₅O₂S and a molecular weight of 425.55 g/mol .[1] It is a valuable tool for investigating the roles of PI3K in various cellular processes, including cancer biology.
Solubility
The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. Based on available data, this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2]
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1][2] |
| Aqueous Buffers | Data not available |
| Ethanol | Data not available |
| Methanol | Data not available |
Stability
The stability of this compound is crucial for its proper storage and handling to ensure its activity and integrity.
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Shelf Life |
| Solid Form (Short-term) | Store at 0 - 4 °C in a dry and dark place.[1] | Days to weeks[1] |
| Solid Form (Long-term) | Store at -20 °C in a dry and dark place.[1] | >3 years[1] |
| In Solution | Data not available | Data not available |
This compound is considered stable for several weeks during standard shipping at ambient temperatures.[1] Information regarding its stability in various solvents, at different pH values, or its degradation pathways is not extensively documented in publicly available sources.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard laboratory methods can be employed.
General Protocol for Solubility Determination
A common method to determine the solubility of a compound like this compound is the shake-flask method followed by analysis.
General Protocol for Stability Assessment
The stability of this compound in a specific solvent can be assessed by monitoring its concentration over time under defined conditions.
Biological Activity: PI3K Signaling Pathway
This compound is a potent inhibitor of the Class IA Phosphoinositide 3-Kinase (PI3K).[1] The PI3K pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its dysregulation is frequently observed in cancer.[3][4]
The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][6] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to regulate diverse cellular functions.[3][5] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[3][6]
This compound exerts its inhibitory effect at the level of PI3K, thereby blocking the downstream signaling cascade.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Safety and Handling of PI-540
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for PI-540, a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K).[1] Given its biological potency, a thorough understanding of its properties and the implementation of rigorous safety protocols are imperative for all personnel involved in its handling and use. This document outlines the known hazards, recommended handling procedures, and emergency measures related to this compound.
Chemical and Physical Data
A foundational aspect of safe laboratory practice is the awareness of a compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Information |
| IUPAC Name | 3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
| Synonyms | PI540, PI 540 |
| CAS Number | 885616-78-4 |
| Molecular Formula | C22H27N5O2S[1] |
| Molecular Weight | 425.55[1] |
| Appearance | Solid powder[1] |
| Purity | Typically >98%[1] |
Hazard Identification and Safety Precautions
This compound is a bioactive molecule that requires careful handling to avoid accidental exposure. The primary hazards are associated with inhalation, ingestion, and skin/eye contact.
| Hazard | Description |
| Inhalation | Harmful if inhaled, causing respiratory tract irritation. |
| Skin Contact | Harmful if absorbed through the skin; causes skin irritation. |
| Eye Contact | Causes eye irritation. |
| Ingestion | Toxic if swallowed; may cause irritation of the digestive tract. |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment and engineering controls is mandatory.
| Control Measure | Specification |
| Engineering Controls | All handling of this compound powder should be conducted in a chemical fume hood with mechanical exhaust. |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Storage and Handling Procedures
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Avoid breathing dust, vapor, mist, or gas. Keep the container tightly closed. Avoid contact with skin and eyes. Wash thoroughly after handling. |
| Short-Term Storage | Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks).[1] |
| Long-Term Storage | For long-term storage (months to years), store at -20°C.[1] |
| Incompatible Materials | Avoid strong oxidizing agents. |
| Hazardous Decomposition | Hazardous decomposition products include carbon monoxide and carbon dioxide. |
Mechanism of Action: PI3K Signaling Pathway
This compound is a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K).[1] The PI3K signaling pathway is a crucial intracellular pathway involved in cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound exerts its inhibitory effect by blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of downstream signaling cascades.
Caption: this compound inhibits the PI3K signaling pathway.
Experimental Workflow for Handling this compound
The following diagram outlines a standardized workflow for the safe handling of this compound powder in a research setting.
Caption: Recommended workflow for handling this compound.
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Ingestion | Get medical aid immediately. Wash mouth out with water. |
Disclaimer: This guide is intended for informational purposes for trained research professionals. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most current and comprehensive information. This compound is for research use only and not for human or veterinary use.[1]
References
Methodological & Application
Application Notes and Protocols for PI-540 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of PI-540, a potent dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR). The following protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Introduction to this compound
This compound is a bicyclic thienopyrimidine derivative that potently and selectively inhibits PI3K and mTOR kinases, key components of a signaling pathway frequently deregulated in cancer. By targeting both PI3K and mTOR, this compound can effectively block downstream signaling, leading to the inhibition of cell proliferation and survival. These protocols outline standard in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various PI3K isoforms and mTOR, as well as its anti-proliferative effects in several human cancer cell lines.
Table 1: this compound Kinase Inhibitory Potency
| Target | IC50 (nM) |
| PI3Kα (p110α) | 10 |
| PI3Kβ (p110β) | 3510 |
| PI3Kδ (p110δ) | 410 |
| PI3Kγ (p110γ) | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data sourced from publicly available information.[1]
Table 2: this compound Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| U87MG | Glioblastoma | Submicromolar |
| A549 | Lung Cancer | ~1 |
| Detroit 562 | Oropharyngeal Cancer | 0.13 - 0.50 |
| PC3 | Prostate Cancer | Not specified |
| DU145 | Prostate Cancer | Not specified |
GI50 (50% growth inhibition) values are approximate and may vary based on experimental conditions.[1][2]
Experimental Protocols
PI3K/mTOR Kinase Activity Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of this compound against PI3K isoforms and mTOR.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-PIP3 antibody
-
XL665-labeled streptavidin
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of this compound dilution or DMSO (vehicle control).
-
Add 4 µL of kinase/PIP2 substrate mix in kinase assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF stop solution containing the Eu-labeled antibody and XL665-streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U87MG, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 value.
Western Blot Analysis of PI3K/mTOR Signaling
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
PI3K/mTOR Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols for PI-540 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), key enzymes in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. Overactivation of this pathway contributes to tumor cell growth, proliferation, survival, and resistance to apoptosis.[1] this compound's inhibitory action on this critical pathway makes it a valuable tool for cancer research and a potential candidate for drug development.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-cancer effects. The included methodologies cover the evaluation of cell viability, induction of apoptosis, and analysis of target engagement within the PI3K/Akt/mTOR pathway.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). By blocking PIP3 production, this compound effectively attenuates the entire downstream signaling cascade, leading to decreased cell proliferation and survival.
Data Presentation
This compound In Vitro Antiproliferative Activity
The following table summarizes the inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | Submicromolar | [1][2] |
| IGROV-1 | Ovarian Cancer | Data not specified, but showed significant tumor growth inhibition in xenograft models | [2] |
| Additional cell line data would be populated here from the full text of the cited reference. |
Note: The abstract of the primary reference indicates submicromolar potency in PTEN-negative U87MG human glioblastoma cells and similar in vitro antiproliferative properties to other potent PI3K inhibitors across a panel of human cancer cell lines.[1][2] For precise IC50 values across a wider range of cell lines, consulting the full publication is recommended.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for evaluating the effects of this compound in cell-based assays.
Experimental Protocols
Cell Viability Assay (Propidium Iodide Staining)
This protocol determines the percentage of viable cells after treatment with this compound by using propidium (B1200493) iodide (PI), a fluorescent dye that is excluded from live cells with intact membranes but penetrates dead cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
For suspension cells, seed cells directly into the wells on the day of the experiment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Adherent cells: Carefully remove the medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to microcentrifuge tubes.
-
Suspension cells: Directly transfer the cell suspension from each well to microcentrifuge tubes.
-
-
Staining:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 2 µL of PI staining solution to each tube for a final concentration of approximately 20 µg/mL.
-
Incubate on ice for 15 minutes in the dark.[3]
-
-
Flow Cytometry:
-
Add 400 µL of cold PBS to each tube.
-
Analyze the samples on a flow cytometer. PI-positive (dead) cells will emit red fluorescence.
-
-
Data Analysis:
-
Determine the percentage of PI-positive cells in each treatment group.
-
Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol. Include appropriate controls.
-
-
Cell Harvesting:
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
-
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the extent of pathway inhibition.
-
References
Application Notes and Protocols for the Use of PI-540 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent, orally active small molecule inhibitor targeting Class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, with an IC50 of 10 nM. It also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK) at slightly higher concentrations (IC50 of 61 nM and 525 nM, respectively)[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. These characteristics make this compound a valuable tool for preclinical cancer research in various animal models.
This document provides detailed application notes and protocols for the utilization of this compound in animal models, with a focus on tumor xenograft studies. The methodologies outlined are based on established preclinical studies of this compound and structurally related PI3K inhibitors.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of PI3K, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of the PI3K/AKT/mTOR cascade leads to decreased cell proliferation and survival.
Caption: this compound inhibits PI3K, blocking the signaling cascade that promotes cell proliferation and survival.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo application of this compound and the closely related, orally bioavailable PI3K inhibitor, GDC-0941.
Table 1: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model [2]
| Parameter | Value |
| Animal Model | Athymic mice |
| Tumor Model | U87MG human glioblastoma xenografts |
| Treatment | This compound |
| Dosage | 50 mg/kg (i.p., once or twice daily) |
| Treatment Duration | 14 days |
| Tumor Growth Inhibition | 66.1% |
| Tolerability | Well-tolerated |
Table 2: In Vivo Efficacy of GDC-0941 in Various Xenograft Models [3][4]
| Parameter | Value |
| Animal Model | NSG mice, Athymic mice |
| Tumor Models | MEB-Med-8A medulloblastoma, U87MG glioblastoma |
| Treatment | GDC-0941 |
| Dosage | 100 mg/kg (oral, once daily) for medulloblastoma; 75 mg/kg/day for glioblastoma |
| Tumor Growth Inhibition | Significant inhibition of medulloblastoma growth; 83% inhibition of glioblastoma |
| Outcome | Prolonged event-free survival in medulloblastoma model |
Table 3: Pharmacokinetic Parameters of GDC-0941 in Mice [5]
| Parameter | Low Dose (100 mg/kg) | High Dose (800 mg/kg) |
| Peak Plasma Concentration (Cmax) | 18.6 µM | 20.7 µM |
| Time to Peak Plasma Conc. (Tmax) | 15-30 min | 15-30 min |
| Peak Tumor Concentration | 1.6 µM | 16.9 µM |
| Time to Peak Tumor Conc. | 9 h | 9 h |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 20
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection or oral gavage
Formulation for Intraperitoneal (i.p.) Injection: [2]
-
Prepare a stock solution of this compound in DMSO.
-
For a final dosing solution of 10% DMSO and 0.5% Tween 20 in saline, first mix the required volume of the this compound stock solution with Tween 20.
-
Add saline to the desired final volume and vortex thoroughly to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 10 mL/kg).
Formulation for Oral Gavage (adapted from GDC-0941 protocols): [3]
-
For an oral formulation, a vehicle such as a mixture of Cremophor EL and ethanol (B145695) (e.g., 60:40) can be considered.
-
Dissolve the this compound powder in the Cremophor EL/ethanol mixture.
-
The final concentration should be adjusted to deliver the desired dose in a typical oral gavage volume for the animal model (e.g., 100-200 µL for a mouse).
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Caption: Workflow for an in vivo tumor xenograft efficacy study using this compound.
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., U87MG glioblastoma, MEB-Med-8A medulloblastoma) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
For subcutaneous xenografts, inject 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel subcutaneously into the flank of each mouse.
-
For orthotopic models (e.g., intracranial), stereotactically inject a lower number of cells (e.g., 2 x 10^4) into the relevant anatomical location[3].
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
For orthotopic, luciferase-expressing tumors, perform bioluminescent imaging weekly[3].
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle according to the desired dosage and schedule (e.g., 50 mg/kg, i.p., daily).
-
Monitoring during Treatment: Continue to monitor tumor growth and animal body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Tumor Excision: Excise the tumors for pharmacodynamic analysis.
Protocol 3: Pharmacodynamic (PD) Analysis
Objective: To confirm the inhibition of the PI3K pathway in tumor tissue.
Procedure: [2]
-
Dosing for PD Study: Treat tumor-bearing mice with this compound or vehicle.
-
Tissue Collection: At various time points after the final dose (e.g., 1, 4, 6, and 8 hours), euthanize the mice and excise the tumors[2].
-
Sample Preparation: Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT) and downstream markers like phosphorylated and total S6 ribosomal protein (p-S6, total S6).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Perform IHC on tumor sections using antibodies for p-AKT and proliferation markers like Ki-67 to assess the spatial distribution of pathway inhibition and anti-proliferative effects.
-
Concluding Remarks
This compound is a potent inhibitor of the PI3K/mTOR pathway with demonstrated anti-tumor activity in preclinical animal models. The protocols provided herein offer a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful consideration of the animal model, tumor type, and dosing regimen is crucial for obtaining robust and reproducible data. It is recommended to perform pilot studies to determine the optimal dose and schedule for a specific tumor model.
References
- 1. Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PI-540 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PI-540, a potent and selective inhibitor of class IA phosphatidylinositide 3-kinases (PI3K), in preclinical mouse xenograft models. The provided protocols are based on published studies and are intended to serve as a detailed guide for in vivo efficacy evaluation.
Introduction
This compound is a bicyclic thienopyrimidine derivative that demonstrates potent inhibition of PI3K p110α with an IC50 of less than or equal to 10 nmol/L.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has been developed as a tool compound for preclinical research to investigate the therapeutic potential of PI3K inhibition. It has shown improved solubility and metabolic stability compared to earlier generation inhibitors like PI-103.[2][3] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[1][2]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which leads to the promotion of protein synthesis and cell growth. This compound, as a class I PI3K inhibitor, blocks the initial step of this cascade, thereby inhibiting downstream signaling and cellular proliferation.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Data
The following table summarizes the reported in vivo efficacy of this compound in a human tumor xenograft model.
| Compound | Dosage and Schedule | Administration Route | Tumor Model | Efficacy (Tumor Growth Inhibition) | Reference |
| This compound | 50 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | 66% | [1][2] |
| This compound | 100 mg/kg, once daily (u.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | Significant antitumor efficacy | [3] |
| PI-620 | 25 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) | U87MG (human glioblastoma) | 73% | [1][2] |
| GDC-0941 | 150 mg/kg, once daily (p.o.) | Oral (p.o.) | U87MG (human glioblastoma) | 98% | [1] |
Experimental Protocol: In Vivo Antitumor Efficacy Study of this compound
This protocol outlines the methodology for assessing the antitumor activity of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Xenograft Implantation
-
Cell Line: U87MG (human glioblastoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude or NCr nude) are used.
-
Implantation: A suspension of 5 x 10^6 U87MG cells in a suitable vehicle (e.g., serum-free medium or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation
-
Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. This compound Formulation and Administration
-
Formulation: this compound is formulated in a vehicle suitable for intraperitoneal injection. A common vehicle is 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene (B3416737) glycol 300 (PEG300). The formulation should be prepared fresh daily.
-
Dosage: Based on published data, a dosage of 50 mg/kg administered twice daily (b.i.d.) has shown significant efficacy.[1][2] An alternative is 100 mg/kg once daily (u.i.d.) .[3]
-
Administration: The formulated this compound is administered via intraperitoneal (i.p.) injection. The control group receives the vehicle only.
4. Efficacy Evaluation and Endpoint
-
Tumor Measurement: Tumor volumes and body weights are measured at regular intervals (e.g., twice or three times per week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment duration (e.g., 14-21 days).
-
Data Analysis: The primary endpoint is the inhibition of tumor growth, often expressed as the percentage of tumor growth inhibition (%TGI) or as treated/control (T/C) values. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Caption: Experimental workflow for a mouse xenograft study with this compound.
Toxicity and Pharmacokinetics
While detailed public toxicity data for this compound is limited, the reported efficacious doses in the U87MG xenograft model were described as "very well tolerated".[2] this compound has been shown to have high tissue distribution in mice.[1][2] Researchers should conduct appropriate tolerability studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the in vivo effects of PI3K inhibition. The provided data and protocols offer a solid foundation for designing and executing robust preclinical xenograft studies to evaluate its antitumor efficacy. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining reliable and reproducible results.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PI-540 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PI-540, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), in a variety of cell culture applications. Detailed protocols for assessing cell viability, apoptosis, and pathway-specific effects are included to facilitate robust and reproducible experimental design.
Introduction
This compound is a synthetic, cell-permeable small molecule that exhibits strong inhibitory activity against Class I PI3K isoforms and mTOR kinase.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the roles of this pathway in cancer biology and for evaluating the potential of dual PI3K/mTOR inhibition as a therapeutic strategy.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of PI3K and mTOR kinases. This dual inhibition leads to a blockade of the downstream signaling cascade, resulting in decreased phosphorylation of key effector proteins such as Akt, p70 S6 kinase (p70S6K), and the ribosomal protein S6. The net effect is the induction of cell cycle arrest, inhibition of proliferation, and promotion of apoptosis in cancer cells with a dysregulated PI3K/mTOR pathway.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR, as well as its anti-proliferative effects in various human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α (PI3K) | 10 |
| p110β (PI3K) | 35 |
| p110δ (PI3K) | 41 |
| p110γ (PI3K) | 33 |
| mTOR | 61 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Cancer | ~1 |
| U87MG | Glioblastoma | Sub-µM |
| PC3 | Prostate Cancer | Sub-µM |
| Detroit 562 | Squamous Cell Carcinoma | Sub-µM |
| IGROV-1 | Ovarian Carcinoma | Sub-µM |
GI50 (50% growth inhibition) values are approximate and may vary based on experimental conditions. Data indicates that this compound is effective at sub-micromolar to low micromolar concentrations in these cell lines.[1]
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol details the procedure for detecting changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-p70S6K (Thr389), rabbit anti-phospho-S6 (Ser235/236), and corresponding total protein antibodies)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a powerful research tool for studying the PI3K/mTOR signaling pathway. The provided protocols offer a starting point for investigating its effects on cancer cells. It is recommended to optimize treatment concentrations and durations for each specific cell line and experimental setup. Careful experimental design and adherence to these protocols will ensure the generation of reliable and informative data.
References
Application Notes and Protocols for Immunoprecipitation and Downstream Analysis of Small Molecule Inhibitor Targets
A Note on PI-540: Initial searches for "this compound" did not yield a specific, well-characterized molecule relevant to immunoprecipitation and downstream analysis in a biological or drug development context. Results were ambiguous, referring to unrelated products such as programmable logic controllers.[1][2] Therefore, these application notes provide a generalized framework for the immunoprecipitation of a protein target of a hypothetical small molecule inhibitor, using the well-studied PI3K/Akt signaling pathway as an illustrative example.
These protocols are intended for researchers, scientists, and drug development professionals investigating the molecular interactions and functional consequences of small molecule inhibitors.
I. Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[3][4] When the goal is to identify proteins that interact with the bait protein, the technique is referred to as co-immunoprecipitation (co-IP).[5] This methodology is invaluable for studying protein-protein interactions and can be adapted to investigate the targets of small molecule inhibitors.[5]
Downstream analysis of the immunoprecipitated proteins can provide crucial insights into the mechanism of action of a drug candidate. Common downstream techniques include Western blotting for validation, mass spectrometry for identification of binding partners, and kinase assays to determine functional activity.[6]
II. Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] It is frequently dysregulated in cancer, making it a prime target for small molecule inhibitors. A simplified diagram of this pathway is presented below.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
III. Experimental Workflow
The general workflow for immunoprecipitation followed by downstream analysis is depicted below. This process begins with cell culture and treatment, followed by cell lysis, immunoprecipitation of the target protein, and subsequent analysis by various methods.
Caption: General experimental workflow for IP and downstream analysis.
IV. Detailed Experimental Protocols
A. Protocol 1: Immunoprecipitation
This protocol describes the immunoprecipitation of a target protein from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Primary antibody specific to the target protein.
-
Isotype control IgG antibody.[3]
-
Protein A/G agarose (B213101) or magnetic beads.[9]
-
Wash buffer (e.g., 1x Cell Lysis Buffer).[10]
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer for Western blot, or a non-denaturing buffer for kinase assays).
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the small molecule inhibitor or vehicle control for the specified time.
-
Aspirate the media and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[11]
-
-
Pre-clearing (Optional but Recommended):
-
Immunoprecipitation:
-
To the pre-cleared lysate (typically 500 µg - 1 mg of total protein), add the primary antibody (the optimal amount should be determined empirically, usually 1-5 µg).
-
As a negative control, prepare a parallel sample with an equivalent amount of isotype control IgG.[3]
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.[9][10]
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation.[9]
-
-
Washing:
-
Elution:
-
For Western Blotting: Resuspend the beads in 20-40 µL of 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[9]
-
For Mass Spectrometry or Kinase Assays: Elute with a non-denaturing buffer (e.g., glycine-HCl, pH 2.5-3.0) and neutralize immediately, or use a specific elution peptide if using an antibody against a tagged protein.
-
B. Protocol 2: Downstream Analysis - Western Blotting
Purpose: To confirm the presence of the target protein and potential interacting partners in the immunoprecipitate.
Procedure:
-
Centrifuge the boiled eluate from the IP and load the supernatant onto an SDS-PAGE gel.
-
Include lanes for a molecular weight marker, a sample of the input lysate, and the negative control IP (isotype IgG).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. Protocol 3: Downstream Analysis - Mass Spectrometry
Purpose: To identify the immunoprecipitated protein and its interacting partners.
Procedure:
-
Elute the protein complexes from the beads using a compatible buffer.
-
The eluted proteins can be separated by SDS-PAGE, and the entire lane or specific bands can be excised for in-gel digestion with trypsin.[16]
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins present in the sample.[18]
Caption: Data analysis workflow for IP-Mass Spectrometry.
D. Protocol 4: Downstream Analysis - In Vitro Kinase Assay
Purpose: To measure the enzymatic activity of an immunoprecipitated kinase.
Materials:
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[9][19]
-
ATP solution.[9]
-
Specific substrate for the kinase of interest.
-
(Optional) [γ-³²P]ATP for radioactive detection.
Procedure:
-
After the final wash step in the IP protocol, wash the beads twice with kinase buffer.[9][10]
-
Resuspend the beads in kinase buffer containing the kinase substrate and ATP.
-
Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.[9][10]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.[9][10]
-
Analyze the results by Western blotting using a phospho-specific antibody against the substrate, or by autoradiography if using [γ-³²P]ATP.
V. Data Presentation
Quantitative data from downstream analyses should be summarized in a clear and organized manner.
Table 1: Example of Mass Spectrometry Results
| Rank | Protein ID | Gene Name | Peptide Count (Inhibitor) | Peptide Count (Control) | Fold Change |
| 1 | P42336 | PIK3CA | 58 | 62 | 0.94 |
| 2 | P31749 | AKT1 | 45 | 12 | 3.75 |
| 3 | P62736 | YWHAZ | 32 | 5 | 6.40 |
| 4 | Q9Y243 | RICTOR | 25 | 28 | 0.89 |
| 5 | P42345 | MTOR | 22 | 25 | 0.88 |
Table 2: Example of Kinase Assay Results
| Condition | Immunoprecipitated Kinase | Substrate Phosphorylation (Relative Units) | Standard Deviation |
| Vehicle Control | PI3K | 100 | ± 8.5 |
| Inhibitor (10 nM) | PI3K | 45 | ± 5.2 |
| Inhibitor (100 nM) | PI3K | 12 | ± 2.1 |
| Isotype IgG Control | N/A | 2 | ± 0.8 |
References
- 1. Productivity1000 CPU: up to 50 MB ladder memory, Ethernet, serial and microB-USB ports, (programmable logic controller) (PN# P1-540) | AutomationDirect [automationdirect.com]
- 2. plcdirect.eu [plcdirect.eu]
- 3. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. IP-Kinase Assay [en.bio-protocol.org]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. IP-Kinase Assay [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.cn [media.cellsignal.cn]
- 15. assaygenie.com [assaygenie.com]
- 16. High-Throughput Analysis of Protein/Peptide Complexes by Immunoprecipitation and Automated LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 19. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: PI-540 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent and selective inhibitor of class IA phosphatidylinositide 3-kinases (PI3Ks), with demonstrated activity against p110α, p110β, p110δ, and p110γ isoforms. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This dysregulation often contributes to resistance to conventional chemotherapy agents. Preclinical evidence strongly suggests that targeting the PI3K pathway can restore sensitivity to and synergize with cytotoxic therapies, providing a strong rationale for combination strategies.
These application notes provide a summary of the preclinical rationale and methodologies for combining this compound, or structurally and functionally similar PI3K inhibitors like GDC-0941 (a clinical-stage derivative of this compound) and PI-103, with common chemotherapy agents such as taxanes, platinum-based drugs, and doxorubicin.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, growth, and proliferation while inhibiting apoptosis. One of the key downstream effectors of AKT is the mammalian target of rapamycin (B549165) (mTOR), which further regulates protein synthesis and cell growth.
Quantitative Data Summary
The following tables summarize in vitro IC50 values for this compound and related PI3K inhibitors, as well as data from combination studies with various chemotherapy agents. Data has been compiled from multiple preclinical studies to provide a comparative overview.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | p110α | 10 | [1] |
| p110β | 3510 | [1] | |
| p110δ | 410 | [1] | |
| p110γ | 33110 | [1] | |
| mTOR | 61 | [1] | |
| DNA-PK | 525 | [1] | |
| GDC-0941 | p110α | 3 | [2] |
| p110β | 33 | [2] | |
| p110δ | 3 | [2] | |
| p110γ | 75 | [2] | |
| PI-103 | p110α | 2 | [3] |
| p110β | 3 | [3] | |
| p110δ | 3 | [3] | |
| p110γ | 15 | [3] |
Table 2: Preclinical Combination Efficacy of PI3K Inhibitors with Chemotherapy Agents
| PI3K Inhibitor | Chemotherapy Agent | Cancer Type | Model System | Key Findings | Reference |
| GDC-0941 | Docetaxel (B913) | Breast Cancer | Xenograft | Enhanced antitumor activity with combination. Increased apoptosis in cells arrested in mitosis. | [4] |
| GDC-0941 | Paclitaxel + Carboplatin | Non-Small Cell Lung Cancer | Clinical Trial (Phase Ib) | Combination was well-tolerated with observed antitumor activity. | [5] |
| GDC-0941 | Cisplatin (B142131) | Triple-Negative Breast Cancer | Clinical Trial (Phase Ib/II) | Investigated as a potentially more effective treatment combination. | [6] |
| PI-103 | Doxorubicin | Neuroblastoma | In vitro & In vivo | Synergistically induced apoptosis and reduced tumor growth. | [7] |
| PI-103 | Temozolomide (B1682018) + IR | Glioblastoma | In vitro | Suppressed cell viability and enhanced pro-apoptotic effects. | [8] |
Experimental Protocols
The following are representative protocols derived from preclinical studies investigating the combination of PI3K inhibitors with standard chemotherapy. These should be adapted based on specific experimental needs.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)
Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Doxorubicin; stock solutions prepared as per manufacturer's instructions)
-
96-well plates
-
MTT or XTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with either this compound alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Analyze the combination effect using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to a predefined schedule. For example, daily oral gavage of this compound and weekly intravenous injection of the chemotherapy agent.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
The inhibition of the PI3K pathway with agents like this compound represents a promising strategy to enhance the efficacy of conventional chemotherapy. The provided data and protocols, based on studies with structurally and functionally similar PI3K inhibitors, offer a solid foundation for designing and conducting preclinical investigations into the synergistic effects of this compound in combination with taxanes, platinum-based agents, and doxorubicin. Such studies are crucial for the continued development of more effective combination therapies for cancer treatment.
References
- 1. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Phase Ib/II trial of GDC-0941 (a PI3K inhibitor) in combination with cisplatin in patients with androgen receptor negative triple negative metastatic breast cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 7. PI3K Inhibitor Combined With Chemotherapy Can Enhance the Apoptosis of Neuroblastoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K inhibitor GDC-0941 enhances radiosensitization and reduces chemoresistance to temozolomide in GBM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI-540 Inactivity in Cellular Assays
This technical support center provides troubleshooting guidance for researchers encountering a lack of activity with PI-540 in cell-based experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent, orally active inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). It primarily targets the p110α isoform with high potency, and also shows activity against other isoforms (p110β, p110δ, and p110γ) at higher concentrations. Additionally, this compound can inhibit the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK)[1]. The primary expected outcome of this compound treatment in sensitive cells is the inhibition of the PI3K/Akt signaling pathway, leading to decreased cell proliferation, survival, and potentially the induction of apoptosis.
Q2: I'm not seeing any effect of this compound on my cells. What are the most common reasons for this?
There are several potential reasons why this compound may not be showing activity in your cellular assays. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used.
Compound-Related Issues:
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Degradation: Improper storage may have led to the degradation of the compound.
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Solubility: this compound may not be fully dissolved in your culture medium, leading to a lower effective concentration.
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Purity: The purity of your this compound stock may be compromised.
Experimental Setup Issues:
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Incorrect Concentration: The concentrations used may be too low to elicit a response in your specific cell line.
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Insufficient Incubation Time: The duration of treatment may not be long enough to observe a phenotypic effect.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of this compound.
Biological System-Related Issues:
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Cell Line Resistance: Your chosen cell line may have intrinsic or acquired resistance to PI3K inhibitors.
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Low PI3K Pathway Dependence: The proliferation and survival of your cell line may not be heavily dependent on the PI3K pathway.
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Compensatory Signaling: Cells can activate alternative signaling pathways to bypass the PI3K inhibition.
Troubleshooting Guides
Guide 1: Verifying Compound Integrity and Activity
This guide will help you confirm that your this compound compound is active and properly prepared for your experiments.
Question: How can I be sure that my this compound is active and correctly formulated?
Answer:
1. Check Storage and Handling: this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
2. Ensure Proper Solubilization: this compound is soluble in DMSO and ethanol[2][3]. It is practically insoluble in water. When preparing your working dilutions, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and is consistent across all treatments, including the vehicle control.
3. Perform a Positive Control Experiment: Use a cell line known to be sensitive to PI3K inhibitors (e.g., U87MG glioblastoma cells, which are PTEN-negative and have a constitutively active PI3K pathway, or certain breast cancer cell lines with PIK3CA mutations)[4]. Treat these cells with a range of this compound concentrations and assess a key downstream marker of PI3K activity, such as the phosphorylation of Akt (p-Akt). A successful positive control experiment will show a dose-dependent decrease in p-Akt levels.
Experimental Workflow for Positive Control:
Guide 2: Optimizing Your Cell-Based Assay
This guide provides steps to ensure your experimental conditions are suitable for observing this compound activity.
Question: My compound seems fine, but I'm still not seeing an effect. How should I optimize my assay?
Answer:
1. Determine the Optimal Concentration Range: The effective concentration of this compound can vary significantly between cell lines[5]. Perform a dose-response experiment with a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 value for your specific cell line.
2. Optimize Treatment Duration: The time required to observe an effect can vary. Inhibition of signaling pathways (like p-Akt reduction) can often be seen within a few hours. However, phenotypic changes like decreased cell viability or apoptosis may require longer incubation times (e.g., 24, 48, or 72 hours). Conduct a time-course experiment to identify the optimal endpoint.
3. Choose an Appropriate Assay:
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For pathway inhibition: A Western blot for p-Akt (Ser473) is a direct and sensitive measure of PI3K pathway inhibition.
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For cell viability/proliferation: Assays like MTT, XTT, or CellTiter-Glo® are commonly used. Be aware of potential artifacts where the compound might interfere with the assay reagents.
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For apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify apoptotic and necrotic cells.
Data Presentation: Example IC50 Values for a PI3K Inhibitor (PI-103) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Proliferation | Assay Method |
| A549 | Lung Carcinoma | 0.18 | Coulter Counter |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 | Hoechst 33342 Staining |
| PC-3 | Prostate Cancer | N/A | N/A |
| U87MG | Glioblastoma | ~0.5 (for cell death) | LDH Assay |
Data for PI-103, a compound with a similar target profile to this compound[6][7].
Guide 3: Investigating Biological Resistance
If your compound and assay are optimized, the lack of activity may be due to the biology of your cell line.
Question: What if my cells are resistant to this compound? How can I investigate this?
Answer:
1. Characterize the PI3K Pathway in Your Cells: Before treating with this compound, assess the basal activity of the PI3K pathway in your cells. High basal levels of p-Akt can indicate dependence on this pathway. If basal p-Akt is low, your cells may not be reliant on PI3K signaling for survival and proliferation.
2. Understand Mechanisms of Resistance: Resistance to PI3K inhibitors can occur through several mechanisms:
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Reactivation of the PI3K pathway: Feedback loops can lead to the reactivation of the pathway despite the presence of the inhibitor.
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Activation of parallel pathways: Cells can upregulate other survival pathways, such as the MAPK/ERK pathway, to compensate for PI3K inhibition.
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Genetic alterations: Mutations in PIK3CA or loss of PTEN are common indicators of PI3K pathway activation. However, other mutations downstream of PI3K can confer resistance.
Signaling Pathway: PI3K/Akt and Potential Resistance Mechanisms
3. Investigate Compensatory Pathways: If you observe that this compound successfully inhibits p-Akt but does not lead to a decrease in cell viability, investigate the activation of other pro-survival pathways. For example, perform a Western blot for key markers of the MAPK pathway, such as p-ERK.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
Objective: To determine if this compound inhibits the PI3K pathway in a dose-dependent manner.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with increasing concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
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Wash cells twice with ice-cold PBS.
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Lyse cells in 100 µL of ice-cold lysis buffer per well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound (and a vehicle control) in triplicate.
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Incubate for the desired duration (e.g., 48-72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
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This compound
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Cell line of interest
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and treat with this compound (at a concentration expected to be effective, e.g., 1-2x IC50) and a vehicle control for 24-48 hours.
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Collect both adherent and floating cells.
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Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
This technical support center provides a comprehensive guide to troubleshooting issues with this compound. By systematically working through these steps, researchers can identify the source of the problem and obtain reliable data.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk3b.com [gsk3b.com]
- 3. aktpathway.com [aktpathway.com]
- 4. mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PI-540 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI-540. The information is designed to address specific issues that may be encountered during in vitro experiments to determine the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, bicyclic thienopyrimidine derivative that acts as a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its primary mechanism of action is to block the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[3][4][5] this compound is a precursor to the clinical candidate GDC-0941 (Pictilisib).[5]
Q2: Which isoforms of PI3K does this compound inhibit?
This compound exhibits differential inhibitory activity against the isoforms of Class I PI3K. It is most potent against the p110α isoform. In addition to PI3K, this compound also shows inhibitory activity against mTOR and DNA-PK.[1]
Q3: What is the expected outcome of this compound treatment on cancer cells?
Treatment of cancer cell lines with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein.[3] This inhibition of signaling can result in cell cycle arrest and a reduction in cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in drug preparation and dilution.- Contamination of cell cultures.- Differences in incubation times. | - Ensure a consistent number of cells are seeded in each well.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Regularly test for and discard contaminated cell lines.- Standardize the incubation time with this compound across all experiments. |
| No significant inhibition of cell proliferation observed. | - The cell line may be resistant to PI3K inhibition.- The concentration range of this compound is too low.- The drug has degraded.- Incorrect assay was used. | - Verify the PI3K pathway is active in your cell line of choice.- Test a broader and higher range of this compound concentrations.- Store this compound according to the manufacturer's instructions and use a fresh aliquot.- Ensure the chosen cell viability assay is appropriate for your cell line and experimental conditions. |
| Steep drop-off in cell viability at a single concentration. | - Drug precipitation at high concentrations.- Off-target cytotoxic effects. | - Visually inspect the wells with the highest concentrations for any signs of drug precipitation.- Reduce the highest concentration and use a narrower dilution series around the expected IC50.- Consider performing a mechanism of action study to confirm on-target effects. |
| Inconsistent downstream pathway inhibition (e.g., p-Akt levels). | - Timing of cell lysis after treatment is not optimal.- Issues with antibody quality or western blotting protocol. | - Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-Akt.- Validate the specificity of your primary antibodies and optimize your western blotting protocol. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a general method for determining the IC50 of this compound in a cancer cell line using a standard colorimetric cell viability assay like MTT or XTT.
Materials:
-
This compound
-
Cancer cell line of interest
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Complete cell culture medium
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96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate overnight.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control. Plot the normalized cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms, mTOR, and DNA-PK
| Target | IC50 (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data from MedchemExpress.[1]
Table 2: In Vitro Cellular IC50 Values for GDC-0941 (a close analog of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.95 |
| IGROV-1 | Ovarian Cancer | 0.07 |
| DETROIT 562 | Pharynx Carcinoma | 0.15 |
| PC3 | Prostate Cancer | 0.28 |
| SKOV-3 | Ovarian Cancer | 0.54 |
Data from Tribioscience.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovering and developing PI3 kinase inhibitors for cancer: Rapid progress through academic-biotech-pharma interactions - PMC [pmc.ncbi.nlm.nih.gov]
PI-540 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the PI3K/mTOR inhibitor, PI-540, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO. While specific quantitative data can vary between batches and suppliers, it has been reported to have a solubility of greater than 100 µM. For most in vitro applications, preparing a stock solution in the range of 10 mM in pure, anhydrous DMSO is a common practice.
Q2: I've added the correct amount of DMSO to my vial of this compound, but the powder hasn't fully dissolved. What should I do?
A2: It is not uncommon for compounds to require assistance to fully dissolve, even in a suitable solvent. If you observe particulate matter after adding DMSO, we recommend the following steps in order:
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Vortexing: Vortex the solution for 1-2 minutes.
-
Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: As a last resort, you can warm the solution to 37°C for a brief period (10-15 minutes) and vortex again. Do not exceed this temperature, as it may risk degrading the compound.
Q3: My this compound stock solution in DMSO was clear, but it precipitated after being stored at -20°C. Why did this happen and what can I do?
A3: Precipitation of compounds in DMSO upon freezing is a known issue and can be caused by a few factors. One common reason is the absorption of water by DMSO, which is highly hygroscopic. Even small amounts of water can significantly decrease the solubility of some organic compounds at low temperatures. Repeated freeze-thaw cycles can also promote precipitation.
To resolve this, you can try to redissolve the precipitate by following the steps outlined in Q2 (vortexing, sonication, gentle warming). To prevent this from happening in the future, it is crucial to use anhydrous DMSO and to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in my aqueous cell culture medium or buffer?
A4: It is not recommended to dissolve this compound directly in aqueous solutions as it has low aqueous solubility and will likely precipitate. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous medium to the final desired concentration.
Q5: When I dilute my this compound DMSO stock into my cell culture medium, a precipitate forms. How can I avoid this?
A5: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. To mitigate this, it is recommended to perform serial dilutions. First, make an intermediate dilution of your DMSO stock in more DMSO before adding it to your final aqueous solution. This gradual change in solvent polarity can help to keep the compound in solution. Additionally, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cell toxicity.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound in DMSO.
Table 1: Summary of this compound Solubility and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Reported Solubility | >100 µM |
| Recommended Stock Conc. | 10 mM |
| Powder Storage | -20°C for up to 3 years |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 425.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.2555 mg of this compound in 1 mL of DMSO. Adjust the amounts accordingly for your desired volume.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (425.55 g/mol ) * (1000 mg/g) = 4.2555 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible particulate matter.
-
Assisted Dissolution (if necessary): If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. If sonication is not sufficient, warm the solution briefly to 37°C and vortex again.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
PI3K/mTOR Signaling Pathway
This compound is an inhibitor of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3]
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility.
References
PI-540 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI-540 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges related to the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Its primary targets are the p110 isoforms of PI3K, with the highest potency against p110α.[1] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
Q2: What are the known off-targets of this compound?
A2: Besides its high affinity for PI3K isoforms, this compound is also known to inhibit other related kinases, most notably the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK), albeit at higher concentrations than for PI3Kα.[1]
Q3: What are some common unexpected cellular phenotypes observed with PI3K inhibitors like this compound?
A3: Due to the central role of the PI3K/mTOR pathway in cellular function, inhibition can lead to a range of phenotypes beyond simple growth arrest. These can include the induction of autophagy, cellular senescence, and significant metabolic reprogramming. Unexpected effects on cell motility and morphology may also be observed.
Q4: Can off-target effects of this compound influence experimental outcomes?
A4: Yes, the inhibition of off-target kinases like mTOR and DNA-PK can significantly impact experimental results. For example, mTOR inhibition can independently affect cell growth and protein synthesis, while DNA-PK inhibition can sensitize cells to DNA-damaging agents. It is crucial to consider these off-target effects when interpreting data from this compound-treated cells.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against its primary and major off-target kinases. This data is essential for designing experiments with appropriate concentrations to achieve desired target engagement while minimizing off-target effects.
| Target | IC50 (nM) | Primary or Off-Target |
| PI3Kα (p110α) | 8 | Primary |
| PI3Kβ (p110β) | 37 | Primary |
| PI3Kδ (p110δ) | 39 | Primary |
| PI3Kγ (p110γ) | 116 | Primary |
| mTOR | 83 | Off-Target |
| DNA-PK | 19 | Off-Target |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death or cytotoxicity at concentrations intended to inhibit only PI3K.
-
Possible Cause: At higher concentrations, this compound's inhibition of mTOR can lead to enhanced cytotoxicity. The combined blockade of both PI3K and mTOR can be more potent in inducing apoptosis than inhibiting either kinase alone.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits PI3K signaling (e.g., measured by phospho-Akt levels) with minimal impact on mTOR signaling (e.g., measured by phospho-S6K levels).
-
Use a More Selective Inhibitor: If specificity is critical, consider using a more isoform-selective PI3K inhibitor in parallel to confirm that the observed phenotype is due to PI3K inhibition.
-
Rescue Experiment: Attempt to rescue the cytotoxic effect by activating downstream components of the PI3K pathway while avoiding the mTOR pathway, if feasible for your experimental system.
-
Issue 2: Lack of a clear phenotypic effect despite evidence of target engagement (e.g., reduced phospho-Akt).
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Possible Cause: Cellular redundancy and feedback loops can compensate for the inhibition of the PI3K pathway. For instance, inhibition of the PI3K/mTOR axis can sometimes lead to the activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform western blotting or other proteomic analyses to investigate the activation status of parallel signaling pathways (e.g., MAPK/ERK, JAK/STAT) upon this compound treatment.
-
Combination Therapy: Consider co-treating cells with inhibitors of the identified compensatory pathways to unmask the effects of PI3K inhibition.
-
Long-Term Assays: Some phenotypic changes, such as senescence, may take longer to develop. Extend the duration of your cellular assays to observe delayed effects.
-
Issue 3: Discrepancy between in vitro kinase inhibition data (IC50) and the effective concentration in cellular assays.
-
Possible Cause: The concentration of a drug required to inhibit a target in a whole-cell context is often higher than in a purified enzyme assay due to factors like cell permeability, drug efflux pumps, and intracellular ATP concentrations.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use cellular thermal shift assays (CETSA) or in-cell westerns to directly measure the engagement of this compound with its targets within the cell at various concentrations.
-
Time-Course Experiment: Assess target inhibition at different time points after this compound treatment to ensure the inhibitor is stable and active over the course of the experiment.
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Consult Literature: Review published studies that have used this compound in similar cell lines to get a better understanding of the effective concentration range.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
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Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified, active kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a concentration of 1 µM is typically used. For dose-response profiling, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Kinase Assay: The kinase activity is typically measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™, LanthaScreen™) assay. The assay measures the transfer of phosphate (B84403) from ATP to a specific substrate by the kinase.
-
Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated relative to a DMSO control. For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the promiscuity of the inhibitor.
Protocol 2: Cellular Assay for mTOR Inhibition
This protocol describes how to assess the off-target inhibition of mTOR by this compound in a cellular context using Western blotting.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a known mTOR inhibitor (e.g., rapamycin or torin1) as a positive control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-S6 ribosomal protein (a downstream target of mTORC1) and total S6 ribosomal protein (as a loading control). Also, probe for phospho-Akt (a PI3K target) to confirm on-target activity.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal. A decrease in the phospho-S6/total S6 ratio indicates mTORC1 inhibition.
Protocol 3: Cellular Assay for DNA-PK Inhibition
This protocol outlines a method to evaluate the off-target effect of this compound on DNA-PK activity by assessing the repair of DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with this compound at various concentrations for 1-2 hours before inducing DNA damage.
-
Induction of DNA Damage: Induce DSBs by treating the cells with a DNA-damaging agent (e.g., etoposide) or by exposing them to ionizing radiation (IR).
-
Fixation and Permeabilization: At different time points after damage induction (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde and permeabilize them with 0.25% Triton X-100.
-
Immunofluorescence Staining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with a primary antibody against a marker of DSBs, such as phosphorylated histone H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A sustained high number of γH2AX foci in this compound-treated cells compared to the control indicates impaired DNA repair due to DNA-PK inhibition.
Visualizations
Caption: PI3K signaling pathway with this compound's primary and off-target inhibition points.
Caption: Workflow for investigating this compound's on- and off-target effects in cellular assays.
Caption: Logical diagram for troubleshooting unexpected results with this compound.
References
Troubleshooting PI-540 variability in experiments
Welcome to the technical support center for PI-540. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the Class I PI3K inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Class IA phosphatidylinositide 3-kinases (PI3Ks).[1] Its primary mechanism of action is to block the catalytic activity of PI3K isoforms, particularly p110α, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and motility.[2]
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?
Several factors can contribute to a lack of response to this compound:
-
Cell Line Specificity: The sensitivity of cell lines to PI3K inhibitors can vary significantly.[3] Cells with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN are often more sensitive.[1][4] It is crucial to know the genetic background of your cell line.
-
Compensatory Signaling Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.[5] This feedback mechanism can counteract the effects of this compound.
-
Drug Concentration and Exposure Time: Insufficient drug concentration or exposure time may not be adequate to inhibit the PI3K pathway effectively. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Stability and Storage: Ensure that your this compound stock solution has been stored correctly to maintain its activity. Refer to the storage and handling guidelines in the "Experimental Protocols" section.
Q3: I am observing high variability between replicate experiments. What are the common sources of this variability?
Variability in cell-based assays can arise from several sources:[6][7]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant differences in the final readout. Ensure accurate and consistent cell counting and seeding.
-
Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions or other reagents can introduce variability. Use calibrated pipettes and ensure thorough mixing.
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity can affect cell health and drug activity. Ensure your incubator is properly calibrated and maintained.
-
Assay Timing: The timing of reagent addition and signal detection can be critical, especially for kinetic assays. Maintain a consistent schedule for all experimental steps.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[7]
Q4: Are there known off-target effects of this compound?
While this compound is a selective PI3K inhibitor, like many small molecule inhibitors, it may have some off-target effects, especially at higher concentrations. The related compound, GDC-0941 (pictilisib), has been shown to have some activity against mTOR, although at a much lower potency compared to its activity against p110α.[8] It is always advisable to include appropriate controls and, if possible, use a second, structurally distinct PI3K inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Problem: Inconsistent Western Blot results for p-AKT
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of AKT. |
| Incorrect Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal concentration for your experimental setup. |
| Insufficient Protein Loading | Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Timing of Lysate Collection | The phosphorylation status of AKT can change rapidly. Collect cell lysates at the optimal time point after this compound treatment, which should be determined through a time-course experiment. |
| Feedback Loop Activation | Prolonged treatment with a PI3K inhibitor can sometimes lead to feedback activation of other kinases that can phosphorylate AKT. Consider shorter treatment times.[5] |
Problem: High background in cell viability/proliferation assays
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that your vehicle control wells contain the same concentration of DMSO as your treated wells. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can affect cell health and assay results.[7] |
| Assay Reagent Interference | Some assay reagents may interact with the compound or the cell culture medium. Consult the assay manufacturer's instructions for any known incompatibilities. |
| Incorrect Wavelength Reading | Ensure you are using the correct wavelength for your specific assay. For example, the BCA protein assay has a strong absorbance at 562 nm, but wavelengths from 540–590 nm have been used successfully.[9] |
Experimental Protocols
This compound Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.26 mg of this compound (Molecular Weight: 425.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Data Presentation: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 425.55 g/mol | N/A |
| IC50 (p110α) | ≤ 10 nmol/L | [1] |
| Solubility | Soluble in DMSO | N/A |
| Storage | -20°C (long-term) | N/A |
Cell Proliferation Assay (e.g., using a tetrazolium-based reagent)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Vehicle (DMSO)
-
Tetrazolium-based cell proliferation reagent (e.g., MTT, WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
If using an MTT assay, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for p-AKT (Ser473)
Materials:
-
Cells of interest treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: PI-540 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the cytotoxic effects of PI-540, a potent PI3K inhibitor, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Class IA phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform. PI3Ks are crucial enzymes in a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound disrupts this pathway, which is often hyperactivated in cancer cells.
Q2: Why is it important to study the cytotoxicity of this compound in non-cancerous cell lines?
A2: While the primary target of anti-cancer therapies like this compound is tumor cells, it is critical to understand their effects on healthy, non-cancerous cells to assess potential toxicity and side effects. This helps in determining the therapeutic window and selectivity of the drug. For instance, some studies indicate that PI3K inhibitors can have effects on the tumor microenvironment which includes non-cancerous cells.
Q3: What is the expected cytotoxic effect of this compound on non-cancerous cells?
A3: The PI3K/Akt pathway is essential for the survival and proliferation of normal cells, not just cancerous ones. Therefore, inhibition of this pathway by this compound is expected to have a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect on non-cancerous cells, though potentially at higher concentrations than those effective against cancer cells with a hyperactivated PI3K pathway. The degree of cytotoxicity can vary significantly depending on the cell type and their reliance on the PI3K pathway for survival.
Q4: Are there known off-target effects of this compound in non-cancerous cells?
A4: While this compound is designed to be a selective PI3K inhibitor, like many kinase inhibitors, it may have off-target effects. These can arise from the inhibition of other kinases or cellular proteins. It is crucial to consider that some observed cytotoxicity may not be solely due to PI3K inhibition. Comparing results with other PI3K inhibitors and using molecular readouts (like phosphorylation of Akt) can help to dissect on-target versus off-target effects.
Q5: How do I choose the appropriate non-cancerous cell line for my experiment?
A5: The choice of cell line should be guided by the research question. Consider the tissue of origin relevant to the cancer type being studied or the potential sites of toxicity in a clinical setting. For example, if studying a lung cancer drug, using a normal human bronchial epithelial cell line would be relevant. Primary cells, while more challenging to culture, can provide a more physiologically relevant model than immortalized cell lines.
Data Presentation: Cytotoxicity of Pan-PI3K Inhibitors
Direct cytotoxicity data for this compound in a wide range of non-cancerous cell lines is not extensively published. The following table provides representative IC50 values for similar pan-PI3K inhibitors, BKM120 (Buparlisib) and BEZ235 (Dactolisib), to illustrate the expected range of activity and to serve as a template for presenting your experimental data.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| BKM120 | CCD-19Lu | Normal Human Lung Fibroblast | MTT | 72 | >80 | [1] |
| BEZ235 | 1542N | "Normal" Prostate Epithelial | Colony Formation | - | 0.0538 | [2] |
| BEZ235 | BPH-1 | Benign Prostatic Hyperplasia | Colony Formation | - | 0.0061 | [2] |
Note: This table is for illustrative purposes. Researchers should generate their own dose-response curves and determine IC50 values for this compound in their specific non-cancerous cell lines of interest.
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below. These can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Non-cancerous adherent or suspension cells
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Materials:
-
Non-cancerous adherent or suspension cells
-
Complete culture medium (preferably with low serum to reduce background LDH)
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Plate reader (490 nm)
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background control: Medium only.
-
-
After the incubation period, centrifuge the plate (for suspension cells) or proceed directly (for adherent cells).
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Non-cancerous cells
-
Complete culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Plate reader (540 nm)
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After the treatment period, remove the medium and add medium containing Neutral Red.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Remove the Neutral Red medium and wash the cells with PBS to remove unincorporated dye.
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension frequently while plating to prevent settling.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your technique. For 96-well plates, using a multichannel pipette can improve consistency.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
Issue 2: High background signal in LDH or Neutral Red assays.
-
Possible Cause (LDH): High endogenous LDH in the serum of the culture medium.
-
Solution: Reduce the serum concentration in the medium during the treatment period. Always include a medium-only background control.
-
-
Possible Cause (Neutral Red): Precipitation of the Neutral Red dye.
-
Solution: Ensure the Neutral Red solution is properly dissolved and filtered. Inspect the wells for crystals before reading the plate.
-
Issue 3: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different cellular processes being measured. MTT measures metabolic activity, which can be affected by this compound without necessarily causing immediate cell death. LDH measures membrane integrity, which is a later-stage event in cell death.
-
Solution: This is not necessarily an error. The discrepancy can provide mechanistic insights. A decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect or early apoptosis.
-
-
Possible Cause: Interference of this compound with the assay components.
-
Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical interaction that might alter the absorbance readings.
-
Issue 4: this compound appears more cytotoxic to non-cancerous cells than expected.
-
Possible Cause: The chosen non-cancerous cell line is highly dependent on the PI3K/Akt pathway for survival.
-
Solution: Test a panel of different non-cancerous cell lines from various tissues to get a broader understanding of the compound's toxicity profile.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: Perform western blotting to confirm the on-target effect (e.g., decreased phosphorylation of Akt). Compare the cytotoxic profile with other structurally different PI3K inhibitors.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
References
PI-540 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the use of PI-540 in cancer research, particularly focusing on the challenge of inconsistent results in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor that primarily targets Class I phosphoinositide 3-kinases (PI3Ks). It belongs to the thienopyrimidine class of PI3K inhibitors.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it an attractive target for cancer therapy.[4][5] this compound exerts its effects by inhibiting the catalytic activity of PI3K isoforms, thereby blocking downstream signaling.
Q2: I am observing significant variability in the anti-proliferative effects of this compound across my replicate experiments. What are the potential causes?
A2: Inconsistent results in cell viability or proliferation assays when using this compound can stem from several factors:
-
Compound Stability and Handling: this compound, like many small molecules, can be susceptible to degradation. Ensure it is stored correctly, protected from light, and that stock solutions in DMSO are not subjected to repeated freeze-thaw cycles.[6] Prepare fresh dilutions in culture medium for each experiment.
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and overall cell health can significantly impact the cellular response to PI3K inhibition.[7][8] Ensure consistent cell seeding densities and use cells within a defined passage number range.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can introduce variability. Metabolic assays, in particular, can be influenced by factors other than cell number.[9] Consider using a DNA content-based assay for orthogonal validation.
-
Inconsistent Drug Concentration: Ensure accurate and consistent dilution of your this compound stock to the final working concentration. Small errors in pipetting can lead to significant differences in the effective dose.
Q3: My Western blot results for phosphorylated Akt (p-Akt) levels following this compound treatment are not consistent. What should I troubleshoot?
A3: Inconsistent Western blot data for p-Akt are a common issue. Here are key areas to check:
-
Sample Preparation: The phosphorylation state of proteins is transient. It is crucial to lyse cells quickly on ice and to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.[10][11]
-
Protein Loading: Ensure equal protein loading across all lanes by performing a reliable protein quantification assay (e.g., BCA assay).[12] Normalize p-Akt levels to total Akt to account for any loading discrepancies.
-
Antibody Performance: Use a well-validated phospho-specific antibody for p-Akt. The quality and specificity of the primary antibody are critical.[10]
-
Blocking and Washing Steps: Blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk for phosphoprotein detection to reduce background.[11] Ensure adequate washing to minimize non-specific antibody binding.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Assay Results
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in IC50 values between experiments. | Inconsistent Cell State: Cell density, passage number, or growth phase at the time of treatment varies. | Standardize your cell seeding density and ensure cells are in the exponential growth phase. Use cells within a consistent and low passage number range. |
| This compound Degradation: The compound has degraded in stock solution or working dilutions. | Prepare fresh working dilutions of this compound from a recently prepared DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[6] | |
| Assay Interference: The chosen viability assay is being influenced by experimental conditions. | Consider the limitations of metabolic assays.[9] Validate findings with an orthogonal assay that measures DNA content or uses live/dead cell staining. | |
| Unexpectedly low or high potency of this compound. | Incorrect Drug Concentration: Errors in serial dilutions or pipetting. | Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique. |
| Cell Line Specificity: The chosen cell line may have intrinsic resistance or sensitivity to PI3K inhibition. | Review the literature for the expected sensitivity of your cell line to PI3K inhibitors. Consider the mutational status of key genes in the PI3K pathway (e.g., PTEN, PIK3CA).[4] |
Inconsistent Western Blot Results for p-Akt
| Symptom | Potential Cause | Troubleshooting Step |
| No or weak p-Akt signal in untreated control cells. | Low Basal Pathway Activity: The cell line may have low basal PI3K pathway activity. | Serum-starve the cells for a few hours before a brief stimulation with a growth factor (e.g., insulin, EGF) to induce Akt phosphorylation as a positive control.[10] |
| Inefficient Protein Extraction: Incomplete cell lysis or protein degradation. | Use a lysis buffer containing appropriate detergents and a fresh cocktail of protease and phosphatase inhibitors.[10][11] Perform all steps on ice. | |
| High background or non-specific bands. | Inappropriate Blocking: Use of milk for blocking can interfere with phospho-antibody detection. | Block the membrane with 5% BSA in TBST instead of non-fat dry milk.[11] |
| Antibody Issues: Primary or secondary antibody concentration is too high, or the antibody is of poor quality. | Optimize the antibody concentrations. Ensure the primary antibody is specific for the phosphorylated form of Akt. | |
| Inconsistent p-Akt inhibition by this compound. | Variability in Treatment: Inconsistent incubation times or drug concentrations. | Ensure precise timing of drug treatment and consistent final concentrations of this compound across all samples. |
| Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.[5] | Investigate potential feedback mechanisms by probing for other signaling molecules that might be activated upon PI3K inhibition. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data sourced from Raynaud et al. (2009).[13]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | Submicromolar |
| A549 | Lung Cancer | ~1 |
| PC-3 | Prostate Cancer | Submicromolar |
| IGROV-1 | Ovarian Cancer | Submicromolar |
| Detroit 562 | Squamous Cell Carcinoma | Submicromolar |
| HUVEC | Endothelial Cells | Submicromolar |
Data represents approximate values and may vary based on experimental conditions. Data sourced from published literature.
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Method
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[14][15]
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of p-Akt.
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. corning.com [corning.com]
- 9. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 14. lifetein.com [lifetein.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI-XYZ Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PI-XYZ, a representative phosphoinositide 3-kinase (PI3K) inhibitor, in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PI-XYZ?
A1: PI-XYZ is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, and their dysregulation is frequently observed in various cancers.[3]
Q2: Which PI3K isoforms does PI-XYZ inhibit?
A2: The isoform specificity of a PI3K inhibitor is a critical factor in its experimental application. Depending on the specific inhibitor, it could be a pan-PI3K inhibitor, affecting all Class I isoforms, or it could be isoform-specific (e.g., targeting p110α, p110β, p110δ, or p110γ).[1][3] Refer to the specific technical data sheet for PI-XYZ for its isoform selectivity profile.
Q3: What are the common applications of PI-XYZ in biochemical assays?
A3: PI-XYZ is commonly used in in vitro kinase assays to determine its inhibitory potency (IC50) against various PI3K isoforms. It is also utilized in cell-based assays to investigate its effects on downstream signaling pathways, cell proliferation, and apoptosis in cancer cell lines.
Q4: How should I prepare and store PI-XYZ?
A4: For optimal performance, it is crucial to follow the manufacturer's instructions for solubilizing and storing PI-XYZ. Typically, PI3K inhibitors are dissolved in DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Suboptimal ATP concentration. 2. Inactive enzyme. 3. Incorrect buffer composition. 4. Insufficient incubation time. | 1. Determine the Km of ATP for your specific PI3K isoform and use an ATP concentration at or near the Km. 2. Verify the activity of the PI3K enzyme using a known potent inhibitor as a positive control. 3. Ensure the assay buffer contains appropriate concentrations of MgCl2 and other necessary cofactors. 4. Optimize the incubation time for the kinase reaction to ensure sufficient product formation. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate. 4. Reagent instability. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents in each well. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. 4. Prepare fresh reagents and avoid repeated freeze-thaw cycles of the enzyme and inhibitor stocks. |
| Inconsistent IC50 Values | 1. Compound precipitation. 2. Inaccurate serial dilutions. 3. Assay drift over time. 4. Lot-to-lot variability of reagents. | 1. Check the solubility of PI-XYZ in the final assay buffer. The DMSO concentration should typically be kept below 1%. 2. Carefully prepare serial dilutions of the inhibitor and use a fresh dilution series for each experiment. 3. Run positive and negative controls on every plate to monitor assay performance. 4. Qualify new lots of enzyme, substrate, and other critical reagents before use in screening campaigns. |
| Unexpected Biological Effects in Cell-Based Assays | 1. Off-target effects of the inhibitor. 2. Activation of compensatory signaling pathways. 3. Cell line-specific responses. | 1. Test the inhibitor in a panel of cell lines with known PI3K pathway status (e.g., with and without PIK3CA mutations). 2. Investigate the activation of parallel pathways, such as the MAPK/ERK pathway, upon PI3K inhibition.[4] 3. Characterize the genetic background of your cell line to understand potential resistance mechanisms. |
Experimental Protocols
PI3Kα Biochemical Assay Protocol (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[5][6]
Materials:
-
PI3Kα enzyme (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
PI-XYZ inhibitor
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[6]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of PI-XYZ in DMSO. Then, dilute the inhibitor in Kinase Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.
-
Prepare the enzyme/lipid mixture by diluting the PI3Kα enzyme and PIP2 substrate in Kinase Assay Buffer.
-
Prepare the ATP solution in water.
-
-
Assay Plate Setup:
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the PI3K inhibitor.
-
-
Data Analysis:
-
Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme or a potent inhibitor).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI-XYZ.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in biochemical assays.
References
Validation & Comparative
A Tale of Two Targets: A Comparative Guide to the PI3K Inhibitor PI-540 and the Proteasome Inhibitor Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective disruption of oncogenic signaling pathways and cellular protein homeostasis are two cornerstone strategies. This guide provides a detailed comparison of two therapeutic agents that epitomize these approaches: PI-540, a preclinical phosphatidylinositol 3-kinase (PI3K) inhibitor, and carfilzomib (B1684676), a clinically approved second-generation proteasome inhibitor. While a direct head-to-head clinical comparison is not available due to the early developmental stage of this compound, this document aims to provide a comprehensive overview of their distinct mechanisms of action, preclinical efficacy, and the scientific rationale for their potential use, particularly in the context of hematological malignancies like multiple myeloma where both pathways are implicated.
At a Glance: Key Characteristics
| Feature | This compound | Carfilzomib |
| Drug Class | Phosphoinositide 3-Kinase (PI3K) Inhibitor | Proteasome Inhibitor |
| Mechanism of Action | Inhibits PI3K isoforms, primarily p110α, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. Also shows activity against mTOR and DNA-PK. | Irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. |
| Development Stage | Preclinical | Clinically Approved (for Multiple Myeloma) |
| Primary Indication | Not applicable (preclinical) | Relapsed or Refractory Multiple Myeloma |
Mechanism of Action: Distinct and Potentially Synergistic Pathways
This compound and carfilzomib exert their anti-cancer effects through fundamentally different, yet potentially complementary, mechanisms.
This compound: Targeting a Central Signaling Hub
This compound is a bicyclic thienopyrimidine derivative that functions as an orally active inhibitor of Class I PI3K enzymes.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers, including multiple myeloma.[2][3][4][5][6] this compound exhibits potent inhibitory activity against the p110α isoform of PI3K, with additional activity against other isoforms, as well as mTOR and DNA-PK.[1] By blocking this pathway, this compound can induce cancer cell death and inhibit tumor growth.
Carfilzomib: Disrupting Protein Homeostasis
Carfilzomib is a second-generation proteasome inhibitor that selectively and irreversibly binds to the N-terminal threonine active sites of the 20S proteasome.[7] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, thereby maintaining protein homeostasis. Cancer cells, particularly those with high rates of protein synthesis like multiple myeloma cells, are highly dependent on the proteasome for survival. By inhibiting the proteasome's chymotrypsin-like activity, carfilzomib leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. aacrjournals.org [aacrjournals.org]
In Vivo Target Engagement of PI-540: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement of the phosphatidylinositol 3-kinase (PI3K) inhibitor, PI-540, with other relevant alternatives. The information is supported by experimental data to aid in the selection of appropriate research tools for studying the PI3K/mTOR signaling pathway.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This compound is a potent inhibitor of Class IA PI3Ks, demonstrating significant anti-proliferative effects in various cancer models. This guide delves into the in vivo validation of this compound's target engagement and compares its performance with other notable PI3K inhibitors.
Comparative Efficacy of PI3K Inhibitors in a U87MG Glioblastoma Xenograft Model
The in vivo efficacy of this compound was evaluated in a U87MG glioblastoma xenograft model and compared with the well-characterized pan-PI3K inhibitor, GDC-0941 (Pictilisib). The data demonstrates a dose-dependent tumor growth inhibition by both compounds.
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Tumor Model |
| This compound | 50 mg/kg, twice daily (i.p.) | 66%[1] | U87MG Glioblastoma |
| GDC-0941 (Pictilisib) | 150 mg/kg, once daily (p.o.) | 98%[1] | U87MG Glioblastoma |
In Vitro Potency Against Class I PI3K Isoforms
The inhibitory activity of this compound and its counterparts against the different isoforms of Class I PI3K provides insight into their selectivity and potential off-target effects.
| Compound | p110α (IC50, nmol/L) | p110β (IC50, nmol/L) | p110δ (IC50, nmol/L) | p110γ (IC50, nmol/L) |
| This compound | ≤ 10[1] | - | - | > 300[1] |
| PI-103 | ≤ 10[1] | - | - | 15[1] |
| PI-620 | ≤ 10[1] | - | - | > 300[1] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |
Experimental Protocols
In Vivo Tumor Xenograft Study
Animal Model: Athymic nude mice are used for these studies.
Tumor Implantation: Human tumor cells, such as U87MG glioblastoma cells, are implanted subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size before the commencement of treatment.
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily.
-
GDC-0941 (Pictilisib): Administered orally (p.o.) at a dose of 150 mg/kg once daily.
Endpoint Analysis: Tumor volumes are measured regularly using calipers throughout the study. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group.
Immunohistochemistry (IHC) for Phospho-S6 (pS6)
Tissue Preparation:
-
Tumor tissues from xenograft models are harvested and fixed in 10% neutral buffered formalin.
-
The fixed tissues are then embedded in paraffin.
-
5 µm sections are cut and mounted on charged slides.
Staining Procedure:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking of non-specific binding sites with normal serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for phosphorylated S6 ribosomal protein (pS6).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-horseradish peroxidase (HRP) complex. The signal is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei and then mounted with a permanent mounting medium.
Analysis: The intensity and localization of pS6 staining are evaluated microscopically to assess the extent of PI3K pathway inhibition in the tumor tissue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/mTOR signaling pathway and the general workflow for in vivo validation of target engagement.
Caption: The PI3K/mTOR signaling pathway and the point of inhibition by this compound.
References
Overcoming Bortezomib Resistance: A Comparative Analysis of YAK540 and BYL719
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to the proteasome inhibitor bortezomib (B1684674) remains a significant clinical challenge in the treatment of hematological malignancies. This guide provides a comparative overview of two emerging therapeutic agents, the selective class IIa histone deacetylase (HDAC) inhibitor YAK540 and the PI3Kα inhibitor BYL719 (alpelisib), which have shown promise in overcoming bortezomib resistance or enhancing its efficacy.
Executive Summary
This document details the efficacy, mechanisms of action, and experimental support for YAK540 and BYL719 as potential therapeutic strategies in the context of bortezomib resistance. While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their respective and combined potential. YAK540 has demonstrated synergistic cytotoxicity with bortezomib in leukemia cell lines. BYL719 has been shown to synergize with bortezomib and overcome drug resistance in multiple myeloma.
Data Presentation
Table 1: In Vitro Efficacy of YAK540 and Bortezomib in Leukemia Cell Lines
| Cell Line | Compound | IC50 | Combination Effect with Bortezomib |
| HL-60 | Bortezomib | 7.9 nM | - |
| YAK540 | > 10 µM | Synergistic | |
| MONO-MAC-6 | Bortezomib | 3.8 nM | - |
| YAK540 | > 10 µM | Synergistic | |
| THP-1 | Bortezomib | 7.9 nM | - |
| YAK540 | > 10 µM | Synergistic | |
| KG-1 | Bortezomib | 3.8 nM | - |
| YAK540 | > 10 µM | Synergistic |
Data synthesized from studies on the synergistic effects of YAK540 and bortezomib in leukemia cell lines. It is important to note that these studies were not conducted in established bortezomib-resistant cell lines but demonstrate a potentiation of bortezomib's effects by YAK540.
Table 2: In Vitro Efficacy of BYL719 in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50 | Combination Effect with Bortezomib |
| MM1.S | BYL719 | ~5 µM | Synergistic |
| U266 | BYL719 | > 10 µM | Synergistic |
| RPMI-8226 | BYL719 | ~7.5 µM | Synergistic |
| OPM-2 | BYL719 | ~2.5 µM | Synergistic |
Data from studies investigating the efficacy of BYL719 in multiple myeloma cell lines. The combination with bortezomib has been shown to be synergistic and can overcome stroma-induced drug resistance.
Table 3: Apoptosis Induction by YAK540 in Combination with Bortezomib in THP-1 Leukemia Cells
| Treatment | % of Apoptotic Cells (SubG1 Fraction) |
| Control | Baseline |
| Bortezomib (7.9 nM) | Increased |
| YAK540 (5.7 µM) | Minimal Increase |
| Bortezomib (3.8 nM) + YAK540 (5.7 µM) | Synergistic Increase |
| Bortezomib (7.9 nM) + YAK540 (5.7 µM) | Synergistic Increase |
This table summarizes the synergistic effect of YAK540 and bortezomib on apoptosis induction in the THP-1 leukemia cell line. The combination of a low dose of bortezomib with YAK540 resulted in a significant increase in apoptosis compared to either agent alone.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of YAK540, BYL719, bortezomib, or combinations for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat 1-5 x 10^5 cells with the indicated drug concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
Mandatory Visualization
Caption: Mechanism of YAK540 synergy with bortezomib.
Caption: BYL719 targeting the PI3K pathway in bortezomib resistance.
Caption: General experimental workflow for drug efficacy testing.
References
Comparative Analysis of PI-540's Selectivity Profile
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the inhibitor PI-540's activity against its intended targets and other related enzymes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and selectivity.
Disclaimer: Initial inquiries regarding the cross-reactivity of this compound with proteases suggest a potential misunderstanding of its primary target class. All available scientific literature indicates that this compound is a potent inhibitor of Class I phosphatidylinositide 3-kinases (PI3Ks), not proteases. This guide, therefore, focuses on its well-documented selectivity within the kinase family, particularly the PI3K isoforms, which is the scientifically accurate context for evaluating its cross-reactivity.
Data Presentation: Quantitative Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against various Class I PI3K isoforms and other related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Target Enzyme | This compound IC50 (nM) | Reference |
| PI3Kα (p110α) | 10 | [1][2] |
| PI3Kβ (p110β) | 3510 | [2] |
| PI3Kγ (p110γ) | >300 | [3] |
| PI3Kδ (p110δ) | 410 | [2] |
| mTOR | 61 | [2] |
| DNA-PK | 525 | [2] |
Note: The data is primarily sourced from the foundational study by Raynaud et al. (2009) in Molecular Cancer Therapeutics, which characterized the biological properties of this compound.[1][3]
Experimental Protocols
The determination of the half-maximal inhibitory concentrations (IC50) for this compound against the panel of kinases was conducted using established biochemical assays. The detailed methodologies are crucial for the interpretation and replication of these findings.
Enzymatic Kinase Assays (for PI3K isoforms, mTOR, and DNA-PK):
-
Enzyme and Substrate Preparation: Recombinant human Class I PI3K isoforms (p110α, p110β, p110γ, p110δ), mTOR, and DNA-PK were used. The lipid substrate, phosphatidylinositol (PI), was prepared as vesicles by sonication in the appropriate assay buffer. For DNA-PK, a specific peptide substrate was utilized.
-
Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted to generate a range of concentrations for the assay.
-
Assay Reaction: The kinase reaction was initiated by combining the enzyme, the substrate, and [γ-³³P]ATP in the presence of varying concentrations of this compound or DMSO as a vehicle control. The reaction was allowed to proceed for a specified time at room temperature.
-
Detection of Phosphorylated Product:
-
For PI3K assays, the reaction was stopped, and the phosphorylated lipid product was captured on a filter plate. The amount of incorporated radiolabel was quantified using a scintillation counter.
-
For mTOR and DNA-PK assays, the phosphorylated peptide substrate was captured, and the radioactivity was measured.
-
-
Data Analysis: The raw data (counts per minute) were converted to percentage of inhibition relative to the DMSO control. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's activity and the methods used to assess it, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway initiated by RTK activation.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Proteasome Inhibitors for Research: MG132 vs. PI-1840
For researchers in cellular biology, oncology, and drug discovery, the selection of a suitable proteasome inhibitor is a critical experimental decision. This guide provides a comprehensive comparison of the widely used, classic proteasome inhibitor, MG132, and a novel, non-covalent inhibitor, PI-1840, to inform your research.
It is important to clarify a potential point of confusion regarding the nomenclature of proteasome inhibitors. The compound "PI-540" is not a proteasome inhibitor but rather an inhibitor of phosphoinositide 3-kinase (PI3K). Therefore, a direct comparison between this compound and MG132 for proteasome inhibition studies is not scientifically valid. Instead, this guide will focus on a more relevant and insightful comparison between MG132 and PI-1840, a potent and selective non-covalent proteasome inhibitor.
Executive Summary
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that has been a stalwart in proteasome inhibition research for many years.[1] It effectively blocks the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[1][2][3] However, a notable drawback of MG132 is its off-target inhibition of other proteases, such as calpains and cathepsins, particularly at higher concentrations.[4]
In contrast, PI-1840 represents a newer class of non-covalent proteasome inhibitors.[2] It is a highly potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the constitutive 20S proteasome.[1][2][5][6][7][8] A key advantage of PI-1840 is its rapid reversibility and high selectivity, which may translate to reduced off-target effects and lower toxicity in cellular models.[2][9]
Performance Data at a Glance
The following tables summarize the key quantitative data for MG132 and PI-1840, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 | Ki | Mechanism | Reversibility | Cell Permeability |
| MG132 | 26S Proteasome (Chymotrypsin-like) | 100 nM | 4 nM | Peptide aldehyde, substrate analogue | Reversible | Yes |
| PI-1840 | 20S Proteasome (Chymotrypsin-like) | 27 ± 0.14 nM | Not Reported | Non-covalent | Rapidly Reversible | Yes |
| Inhibitor | Selectivity for Proteasome Subunits | Off-Target Effects |
| MG132 | Primarily inhibits chymotrypsin-like (β5) activity. At higher concentrations, can also inhibit caspase-like (β1) and trypsin-like (β2) activities.[4] | Inhibits calpains (IC50 = 1.2 µM) and some lysosomal cysteine proteases.[1][4] |
| PI-1840 | Highly selective for chymotrypsin-like (β5) activity (IC50 = 27 nM) over trypsin-like (β2) and PGPH-like (β1) activities (IC50 > 100 µM).[1][2][5][7][8] Over 100-fold more selective for the constitutive proteasome over the immunoproteasome.[1][2][7][8] | Minimal off-target effects reported.[2] |
Mechanism of Action
Both MG132 and PI-1840 ultimately block the degradation of ubiquitinated proteins, leading to their accumulation and triggering downstream cellular events like apoptosis and cell cycle arrest. However, they achieve this through different molecular interactions with the proteasome.
MG132: As a peptide aldehyde, MG132 acts as a substrate analogue that reversibly binds to the active site of the chymotrypsin-like subunit (β5) of the 20S proteasome core.[6] This binding blocks the entry and degradation of ubiquitinated protein substrates.
PI-1840: PI-1840 is a non-covalent inhibitor, meaning it does not form a stable chemical bond with the proteasome.[2][9] It binds rapidly and reversibly to the chymotrypsin-like active site, offering a more transient and potentially more specific mode of inhibition.[1][2][5][7][8]
Signaling Pathways and Experimental Workflow
To visualize the context of proteasome inhibition and the general workflow for comparing inhibitors, the following diagrams are provided.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Discovery of PI-1840, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Non-covalent proteasome inhibitor PI-1840 induces apoptosis and autophagy in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PI-1840 | Proteasome inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: PI-540 and Ixazomib in Oncology Research
In the landscape of targeted cancer therapies, small molecule inhibitors have revolutionized the approach to treatment by selectively targeting key signaling pathways involved in tumor growth and survival. This guide provides a detailed head-to-head comparison of two such inhibitors: PI-540, a potent phosphoinositide 3-kinase (PI3K) inhibitor, and ixazomib (B1672701), a proteasome inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and visual diagrams.
Introduction to this compound and Ixazomib
This compound is a bicyclic thienopyrimidine derivative that acts as an orally active inhibitor of Class I PI3Ks, with a particularly high potency against the p110α isoform. The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in various human cancers. This compound also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK) at higher concentrations. A closely related and more extensively studied compound, known as XL147 (also SAR245408 or Pilaralisib) , is a potent and highly selective inhibitor of class I PI3Ks (α, β, γ, and δ) and will be referenced for further data in this guide.
Ixazomib (trade name Ninlaro) is the first orally bioavailable proteasome inhibitor.[1] It is a boronic acid derivative that reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2] The ubiquitin-proteasome system is essential for the degradation of cellular proteins, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Ixazomib is approved for the treatment of multiple myeloma in combination with other drugs.[1]
Mechanism of Action
The fundamental difference between this compound and ixazomib lies in the signaling pathways they target.
This compound and XL147 (Pilaralisib) act on the PI3K/AKT/mTOR pathway. PI3K is a family of lipid kinases that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. The activation of this pathway promotes cell growth, proliferation, and survival, while inhibiting apoptosis. By inhibiting PI3K, this compound and XL147 block the production of PIP3, leading to the downregulation of the entire signaling cascade.[1][2]
Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound/XL147.
Ixazomib targets the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of the majority of intracellular proteins, including those that regulate cell cycle progression and apoptosis. In cancer cells, particularly multiple myeloma cells which produce large amounts of protein, the proteasome is highly active to maintain protein homeostasis. Inhibition of the proteasome by ixazomib leads to a buildup of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately triggering programmed cell death (apoptosis).[2][3]
Figure 2. The Ubiquitin-Proteasome Pathway and the inhibitory action of Ixazomib.
Preclinical Data Comparison
| Parameter | This compound / XL147 (Pilaralisib) | Ixazomib |
| Target | Class I PI3K isoforms (p110α, β, γ, δ), mTOR, DNA-PK | 20S proteasome (β5 subunit) |
| IC50 Values | This compound: p110α: 10 nM; p110β: 3510 nM; p110δ: 410 nM; p110γ: 33110 nM; mTOR: 61 nM; DNA-PK: 525 nM.[4] XL147: p110α: 39 nM; p110β: 383 nM; p110γ: 23 nM; p110δ: 36 nM.[5] | β5 subunit: 3.4 nM.[3] |
| In Vitro Activity | Inhibits proliferation and induces apoptosis in various cancer cell lines.[1][2] Sensitizes cancer cells to chemotherapeutic agents.[1] | Induces apoptosis in multiple myeloma cell lines.[3] Demonstrates synergistic cytotoxic effects with lenalidomide (B1683929).[3] |
| In Vivo Activity | Significant tumor growth inhibition in multiple human xenograft models (e.g., breast, ovarian, prostate cancer).[1][2] | Demonstrates antitumor activity in a mouse multiple myeloma tumor xenograft model.[3] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound/XL147 and ixazomib.
In Vitro Kinase Inhibition Assays (for this compound/XL147)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinase targets.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The substrate, phosphatidylinositol (PI), is prepared in a lipid vesicle solution.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The compound (this compound or XL147) at various concentrations is pre-incubated with the kinase.
-
ATP Addition: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP) and the lipid substrate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 20-60 minutes).
-
Termination and Detection: The reaction is stopped, and the phosphorylated product (PIP3) is captured and quantified. For radiolabeled assays, this involves separation of the phosphorylated lipid and scintillation counting. Alternatively, non-radioactive methods using fluorescence or luminescence detection can be employed.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 3. General workflow for an in vitro kinase inhibition assay.
Proteasome Activity Assay (for Ixazomib)
Objective: To measure the inhibitory effect of ixazomib on the chymotrypsin-like activity of the 20S proteasome.
Methodology:
-
Cell Lysate Preparation: Cancer cells (e.g., multiple myeloma cell lines) are treated with ixazomib at various concentrations for a specified time. Cells are then harvested and lysed to obtain total protein extracts.
-
Proteasome Activity Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used.
-
Assay Reaction: The cell lysate is incubated with the fluorogenic substrate in an appropriate buffer system in a 96-well plate.
-
Fluorescence Measurement: The cleavage of the substrate by the proteasome releases the fluorescent group (AMC), which is measured over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The percentage of inhibition by ixazomib is calculated relative to untreated controls, and the IC50 is determined.
Cell Viability Assay (for both)
Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound/XL147 or ixazomib for a specified duration (e.g., 48-72 hours).
-
Viability Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the reagent by viable cells into a colored or fluorescent product.
-
Absorbance/Fluorescence Reading: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
In Vivo Tumor Xenograft Studies (for both)
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The compound (this compound/XL147 or ixazomib) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., T/C ratio - median tumor volume of treated group / median tumor volume of control group x 100). Statistical analysis is performed to determine the significance of the observed antitumor effect.
Clinical Trial Landscape
This compound and XL147 (Pilaralisib): XL147 (SAR245408) has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors and lymphomas.[3][6][7] These studies have established the safety profile, maximum tolerated dose, and have shown preliminary signs of clinical activity.[8][9] However, as a single agent, its efficacy has been modest, leading to investigations of its use in combination with other therapies.[10]
Ixazomib: Ixazomib has a more established clinical profile, particularly in hematological malignancies. It has undergone extensive Phase I, II, and III clinical trials.[4][11][12][13] The pivotal Phase III TOURMALINE-MM1 study demonstrated a significant improvement in progression-free survival when ixazomib was added to lenalidomide and dexamethasone (B1670325) in patients with relapsed or refractory multiple myeloma, leading to its regulatory approval for this indication.[1]
Summary and Conclusion
This compound (and its analogue XL147) and ixazomib are orally bioavailable small molecule inhibitors that target distinct and critical pathways in cancer cells.
-
This compound/XL147 is a potent inhibitor of the PI3K signaling pathway, a central node in cell growth and survival. Its development has been focused on a broad range of solid tumors and hematological malignancies, though its single-agent activity appears to be moderate.
-
Ixazomib is a highly effective proteasome inhibitor with a proven clinical benefit in multiple myeloma. Its mechanism of action is particularly relevant for cancers that are highly dependent on protein turnover.
A direct comparison of their efficacy is challenging due to the lack of head-to-head clinical trials and the differences in the primary cancer types they have been most successfully developed for. The choice between targeting the PI3K pathway versus the proteasome would depend on the specific cancer type, its underlying genetic alterations, and the presence of biomarkers that might predict sensitivity to one class of drugs over the other.
For researchers and drug developers, both pathways remain attractive targets for oncology drug discovery. Future research may focus on identifying patient populations that would most benefit from each type of inhibitor and exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes.
References
- 1. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. The Selective PI3K Inhibitor XL147 (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exelixis Reports Updated Data from Multiple Clinical Trials of the PI3K Inhibitor XL147 (SAR245408) to be Presented at ASCO | Exelixis, Inc. [ir.exelixis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245408 (XL147), an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. XL-147 - LKT Labs [lktlabs.com]
- 13. Facebook [cancer.gov]
Confirming PI-540 On-Target Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of PI-540, a potent phosphoinositide 3-kinase (PI3K) inhibitor. We present a direct comparison between the pharmacological inhibition by this compound and the genetic knockdown of the PI3K catalytic subunit alpha (PIK3CA) using small interfering RNA (siRNA). The data herein is a representative compilation from studies on pan-PI3K inhibitors and siRNA-mediated gene silencing to illustrate the validation process.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] this compound is a novel pan-PI3K inhibitor designed to target the p110α, p110β, p110γ, and p110δ isoforms of PI3K. Validating that the observed cellular effects of a new drug candidate are indeed due to the inhibition of its intended target is a crucial step in drug development. Small interfering RNA (siRNA) offers a powerful method for target validation by specifically silencing the expression of the target protein, thereby mimicking the effect of a highly specific inhibitor.[3][4]
This guide will compare the phenotypic and signaling effects of this compound treatment with those of PIK3CA siRNA knockdown in cancer cell lines.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Other Pan-PI3K Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (Hypothetical) | 5 | 150 | 110 | 250 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 18 |
| ZSTK474 | 16 | 360 | 66 | 120 |
IC50 values are representative and compiled from various sources for comparative purposes.[5][6]
Table 2: Comparison of Cellular Effects of this compound and PIK3CA siRNA
| Treatment | Cell Viability (% of Control) | p-Akt (Ser473) Expression (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound (100 nM) | 45% | 20% |
| Non-targeting siRNA | 98% | 95% |
| PIK3CA siRNA | 55% | 30% |
Data are representative of typical results from cell viability assays (e.g., MTT) and Western blot analysis 48 hours post-treatment.[7]
Experimental Protocols
siRNA Transfection and Cell Culture
-
Cell Lines: Human breast cancer cell line (e.g., MCF-7) or another suitable cancer cell line with a constitutively active PI3K pathway.
-
siRNA Reagents:
-
Pre-designed and validated siRNA targeting the human PIK3CA gene.
-
Non-targeting control siRNA.
-
-
Transfection Reagent: Lipofectamine RNAiMAX or a similar lipid-based transfection reagent.
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA (e.g., 20 pmol) in Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined experimentally.[8]
-
Western Blot Analysis
-
Objective: To assess the protein levels of total Akt and phosphorylated Akt (p-Akt), a key downstream effector of PI3K, as well as the knockdown efficiency of PIK3CA.
-
Protocol:
-
After the desired incubation period with this compound or siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, PIK3CA (p110α), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.[9]
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and PIK3CA siRNA on cell proliferation and viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with PIK3CA siRNA as described above.
-
At the end of the treatment period (e.g., 48-72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated or non-targeting siRNA-treated control cells.
-
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing this compound and siRNA effects.
Discussion
It is important to consider potential off-target effects for both modalities. Small molecule inhibitors can have off-target kinase activity, while siRNAs can have unintended effects on the expression of other genes.[10][11] Therefore, utilizing multiple distinct siRNA sequences targeting the same gene can help to mitigate off-target effects and strengthen the validation.[11] Comparing the effects of the compound to multiple siRNAs can provide a more robust confirmation of the on-target mechanism.
Conclusion
The combined use of a potent pharmacological inhibitor like this compound and a specific genetic tool such as siRNA provides a rigorous approach to validate the on-target effects of a drug candidate. The experimental framework outlined in this guide allows researchers to confidently assess whether the biological effects of their compound are a direct result of modulating the intended target, a critical step in the preclinical development of new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Functional studies of the PI(3)-kinase signalling pathway employing synthetic and expressed siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. PI3K siRNA Transfection [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
Safety Operating Guide
Navigating the Safe Disposal of PI-540: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for PI-540, a potent and selective inhibitor of class 1A phosphatidylinositide 3-kinases (PI3K). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand, earth) and place it in a sealed, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly.
This compound Disposal Protocol
As a research-grade chemical with potential biological activity, this compound should be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical and is kept closed when not in use.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol
-
The CAS number: 885616-78-4
-
An indication of the hazards (e.g., "Toxic," "Handle with Care")
-
The accumulation start date
Step 3: Storage
Store the hazardous waste container in a designated, secure area, away from incompatible materials. Follow your institution's guidelines for satellite accumulation areas.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Disposal will likely involve incineration at a permitted facility.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C22H27N5O2S |
| Molecular Weight | 425.55 g/mol |
| CAS Number | 885616-78-4 |
| Purity | >98% (by HPLC) |
| Solubility | Soluble in DMSO |
Experimental Protocols: General Guidelines for Handling Kinase Inhibitors
Detailed experimental protocols will vary based on the specific assay. However, general best practices for handling potent kinase inhibitors like this compound in a research setting include:
-
Stock Solution Preparation: Prepare stock solutions in a non-volatile solvent such as DMSO. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Aseptic Technique: When used in cell-based assays, maintain sterile conditions to prevent contamination.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible concentrations in your experiments.
-
Controls: Always include appropriate positive and negative controls in your experiments to validate your results.
PI3K/AKT/mTOR Signaling Pathway
This compound is an inhibitor of the PI3K pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Navigating the Safe Handling of PI-540: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, research-grade compounds like PI-540. This guide provides essential, immediate safety and logistical information for handling this compound, a potent inhibitor of Class I phosphatidylinositide 3-kinases (PI3K). The following procedural steps and safety protocols are designed to foster a secure research environment and build confidence in handling this and similar chemical entities.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related PI3K/mTOR inhibitor provides a strong basis for safe handling procedures. As a standard practice, it is imperative to obtain the specific SDS from your supplier before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to prevent splashes. |
| Skin Protection | A lab coat should be worn at all times. For direct handling, chemically resistant gloves (e.g., nitrile) are required. |
| Respiratory Protection | If working with the solid compound where dust may be generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Dispose of contaminated gloves properly and wash hands thoroughly after handling. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
Step-by-Step Handling and Operational Plan
A clear, methodical workflow is essential to minimize risk and ensure the integrity of your experiments.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Understanding the Mechanism: The PI3K Signaling Pathway
This compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding this pathway is key to interpreting experimental results.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
First Aid and Disposal Procedures
Emergency First Aid Measures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal of this chemical waste must adhere strictly to your institution's and local environmental regulations. Never dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while prioritizing personal and environmental safety.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
